ATHR

Description

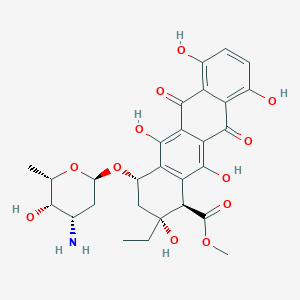

The exact mass of the compound methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

117016-15-6 |

|---|---|

Molecular Formula |

C28H31NO12 |

Molecular Weight |

573.5 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C28H31NO12/c1-4-28(38)8-13(41-14-7-10(29)22(32)9(2)40-14)17-18(21(28)27(37)39-3)26(36)20-19(25(17)35)23(33)15-11(30)5-6-12(31)16(15)24(20)34/h5-6,9-10,13-14,21-22,30-32,35-36,38H,4,7-8,29H2,1-3H3/t9-,10-,13-,14-,21-,22+,28+/m0/s1 |

InChI Key |

QZUSXQWRSHCKJZ-BCMLCFFESA-N |

SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |

Synonyms |

(alpha-L-arabino-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone (alpha-L-ribo-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone 1-hydroxy-10-methoxycarbonyl-13-deoxocarminomycin 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone acosaminyl-epsilon-iso-rhodomycinone ATHR |

Origin of Product |

United States |

Foundational & Exploratory

The Role of All-Trans Retinoic Acid (ATRA) in Embryonic Development and Cell Differentiation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

All-Trans Retinoic Acid (ATRA), a biologically active metabolite of vitamin A, is a critical signaling molecule that plays a fundamental role in vertebrate embryonic development and the regulation of cell differentiation.[1][2] It directly controls gene expression by acting as a ligand for nuclear retinoic acid receptors (RARs), influencing a vast array of cellular processes including patterning of the body axis, organogenesis, and lineage-specific differentiation of stem and progenitor cells.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms of ATRA, its function in key developmental events, and its application in directing cell fate, with a focus on hematopoietic and neuronal lineages. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are provided to serve as a resource for research and therapeutic development.

The Core ATRA Signaling Pathway

The action of ATRA is mediated through a well-defined intracellular signaling cascade. This pathway governs the transcriptional regulation of a multitude of target genes, thereby executing ATRA's diverse biological functions.

2.1 Synthesis and Transport Maternally derived retinol (vitamin A) is the precursor to ATRA.[5] Within the embryonic cells, retinol is converted to retinaldehyde by retinol dehydrogenases (e.g., RDH10).[2][5] Subsequently, retinaldehyde is oxidized to ATRA by retinaldehyde dehydrogenases (e.g., ALDH1A1, ALDH1A2, ALDH1A3), which are expressed in specific spatial and temporal patterns, creating gradients of ATRA within the embryo.[2][5]

2.2 Nuclear Receptor Activation and Gene Regulation Once synthesized, ATRA diffuses into the nucleus and binds to its cognate receptors, the Retinoic Acid Receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[4][6] RARs form heterodimers with Retinoid X Receptors (RXRs).[2][7]

-

In the absence of ATRA: The RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[4][8] This complex recruits co-repressors (e.g., N-CoR, SMRT) and histone deacetylases (HDACs), which maintain a condensed chromatin structure and repress gene transcription.[4][8]

-

In the presence of ATRA: The binding of ATRA to the RAR ligand-binding domain induces a conformational change in the receptor complex.[7] This change leads to the dissociation of co-repressors and the recruitment of co-activators, such as those with histone acetyltransferase (HAT) activity (e.g., p300/CBP).[8] The resulting chromatin remodeling allows for the initiation of target gene transcription.[4]

Role in Embryonic Development

ATRA signaling is indispensable for the proper formation of various structures during embryogenesis. It often acts as a morphogen, where its concentration gradient provides positional information to developing tissues.

3.1 Anteroposterior (AP) Axis and Hindbrain Patterning During early development, ATRA generated in the presomitic mesoderm diffuses into the adjacent neural tube.[5] This gradient is crucial for patterning the hindbrain and spinal cord. One of ATRA's major functions is to repress Fgf8 signaling in the caudal progenitors and heart field.[5][9] This FGF8-free region is essential for somitogenesis, heart morphogenesis, and spinal cord neurogenesis.[3][5] Furthermore, ATRA directly activates the expression of specific Hox genes, which are transcription factors that specify regional identity along the anteroposterior axis.[10]

3.2 Limb Development ATRA plays a critical, albeit complex, role in vertebrate limb development.

-

Forelimb Initiation: Genetic loss-of-function studies in mice have demonstrated that ATRA is required to initiate forelimb budding. It achieves this by repressing Fgf8 in the prospective forelimb field, which provides a permissive environment for the expression of the key forelimb initiation gene, Tbx5.[5]

-

Proximo-Distal (PD) Patterning: ATRA is involved in specifying the proximal (shoulder-to-elbow) identity of the limb. It directly activates the expression of Meis1 and Meis2 genes in the trunk mesoderm that will form the proximal limb.[5] This proximal ATRA signal works in opposition to a distal FGF signal emanating from the apical ectodermal ridge (AER) to pattern the PD axis.[11][12]

Function in Cell Differentiation

ATRA is a potent modulator of cell differentiation, capable of driving stem and progenitor cells toward specific lineages. Its effects are highly context-dependent, varying with cell type and maturational state.

4.1 Hematopoietic Differentiation ATRA's role in hematopoiesis is multifaceted. It exhibits opposing effects on primitive versus committed hematopoietic cells.

-

Primitive Precursors: In cultures of highly enriched murine hematopoietic precursors (lin-c-kit+Sca-1+), ATRA delays differentiation.[13][14] This is evidenced by the prolonged maintenance of cells lacking lineage-associated antigens and retaining the stem cell marker Sca-1.[13][14]

-

Committed Progenitors: Conversely, ATRA enhances the terminal maturation of committed granulocyte/monocyte progenitors.[13][14] This dual function is critical in its therapeutic application.

-

Acute Promyelocytic Leukemia (APL): In APL, a chromosomal translocation creates a PML-RARα fusion protein that blocks myeloid differentiation at the promyelocytic stage.[15][16] Pharmacological doses of ATRA can overcome this block by directly binding the fusion protein, releasing co-repressors, and restoring the transcriptional program for granulocytic differentiation.[8][15] This "differentiation therapy" has revolutionized the treatment of APL.[16][17]

4.2 Neuronal Differentiation ATRA is a well-established inducer of neuronal differentiation from various pluripotent and multipotent stem cells.[1][18]

-

Mechanism: ATRA treatment of embryonic stem cells or neural stem cells (NSCs) promotes cell cycle exit and the adoption of post-mitotic neural phenotypes.[1][19] It upregulates the expression of pan-neuronal markers like Neuron-specific enolase (ENO2) and neurofilament (NF1).[18]

-

Lineage Specificity: The specific neuronal subtype generated can be influenced by the context. For instance, in human dental mesenchymal stem cells, ATRA treatment preferentially upregulates the GABAergic-specific marker SLC32A1.[18] In rat embryonic NSCs, an optimal concentration of 1.0 µmol/L significantly promotes differentiation into neurons.[19]

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies on the effects of ATRA.

Table 1: Effects of ATRA on Hematopoietic Precursor Cell Phenotype Data from liquid suspension culture of murine lin-c-kit+Sca-1+ cells.[13][14]

| Culture Day | Treatment | % Lin- Cells | % Sca-1+ Cells |

|---|---|---|---|

| Day 7 | Control | 31.5% | 10.4% |

| ATRA | 55.4% | 44.7% | |

| Day 14 | Control | 4.0% | 0.7% |

| | ATRA | 68.6% | 79.9% |

Table 2: Effects of ATRA on Neuronal Stem Cell (NSC) Differentiation Data from in vitro culture of rat embryonic NSCs.[19]

| Culture Day | Treatment | % Differentiated Neurons |

|---|---|---|

| Day 3 | Control | 11.11% ± 0.59% |

| 1.0 µmol/L ATRA | 29.46% ± 0.47% | |

| Day 5 | Control | 14.10% ± 0.32% |

| 1.0 µmol/L ATRA | 47.25% ± 0.46% | |

| Day 7 | Control | 15.92% ± 0.70% |

| | 1.0 µmol/L ATRA | 66.81% ± 0.57% |

Table 3: Gene Expression Modulation in APL (NB4) Cells by ATRA Data from cDNA microarray analysis after ATRA treatment.[17][20]

| Gene Category | Up-regulated Genes | Down-regulated Genes |

|---|---|---|

| Cell Surface/Adhesion | CD52, Adhesion molecules | - |

| Transcription Factors | IRF-1, C/EBPε, PU.1, STAT1 | c-Myc, GFI-1 |

| Cell Cycle/Apoptosis | BIK, Daxx, p21 | BCL-2, API3 |

| Signaling | PKA-R1α | - |

| Metabolism | Aldolase C, PGAM1 | NDUFB6, SDHA |

Experimental Protocols

6.1 Protocol: ATRA-Induced Differentiation of Murine Hematopoietic Precursors

This protocol is based on methodologies described for studying the effects of ATRA on primitive hematopoietic cells.[13][14]

-

Cell Isolation: Isolate bone marrow from mice (e.g., C57BL/6). Enrich for primitive hematopoietic precursors (lin-c-kit+Sca-1+) using magnetic-activated cell sorting (MACS) to deplete lineage-positive cells, followed by fluorescence-activated cell sorting (FACS) for c-kit and Sca-1 positive populations.

-

Cell Culture: Directly sort 50-100 cells/well into 96-well plates containing liquid suspension culture medium. The medium should be supplemented with a cytokine cocktail known to support stem cell survival, such as Flt-3 ligand (FLT) and thrombopoietin (TPO).

-

ATRA Treatment: For the experimental group, supplement the culture medium with ATRA to a final concentration of 1 µmol/L. The control group receives the vehicle (e.g., DMSO) alone.

-

Incubation: Culture the cells for up to 28 days at 37°C in a humidified incubator with 5% CO₂.

-

Analysis:

-

Colony-Forming Cell (CFC) Assay: At various time points (e.g., days 7, 14, 21), harvest cells and plate them in methylcellulose medium to quantify the number of colony-forming units.

-

Flow Cytometry: At the same time points, analyze the expression of cell surface markers. Stain cells with fluorescently-conjugated antibodies against lineage markers (e.g., CD4, CD8, B220, Gr-1, Mac-1) and stem/progenitor markers (c-kit, Sca-1) to determine the differentiation status of the cell population.

-

6.2 Protocol: ATRA-Induced Neuronal Differentiation of Stem Cells

This protocol is a generalized method based on studies using various stem cell types.[18][19][21]

-

Cell Culture: Culture the chosen stem cell line (e.g., human teratocarcinoma NT2-D1, rat embryonic NSCs) in their respective growth medium until they reach 70-80% confluency.

-

Initiation of Differentiation: To induce differentiation, replace the growth medium with a differentiation medium. This is typically a basal medium (e.g., DMEM/F12) with reduced serum (e.g., 5% FBS) or serum-free, supplemented with ATRA to a final concentration of 1-10 µmol/L. A common starting concentration is 1 µmol/L.[18][19]

-

Treatment Period: Continue the ATRA treatment for a period ranging from 4 days to 4 weeks, depending on the cell line. For NT2-D1 cells, a 4-week treatment is often followed by 2 weeks in ATRA-free medium to allow for maturation.[21] For NSCs, a 7-day period may be sufficient.[19] Change the medium every 2-3 days.

-

Analysis of Differentiation:

-

Morphology: Observe the cells daily using phase-contrast microscopy for morphological changes indicative of neuronal differentiation, such as cell body rounding and the extension of neurites.

-

Immunocytochemistry (ICC): At the end of the differentiation period, fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2, β-III Tubulin, NeuN) and glial markers (e.g., GFAP) to confirm cell identity and purity.

-

Quantitative RT-PCR (qRT-PCR): Extract RNA from undifferentiated and differentiated cells to quantify the expression levels of key neural-specific genes, such as ENO2, NF1, TH, or SLC32A1.[18] Use a housekeeping gene (e.g., β-actin) for normalization.

-

Conclusion

All-Trans Retinoic Acid is a pleiotropic signaling molecule that is central to the orchestration of embryonic development and the control of cell fate. Its mechanism of action through nuclear receptors provides a direct link between an extracellular signal and the transcriptional machinery, enabling precise regulation of gene networks. Understanding the intricacies of the ATRA pathway, from its role in patterning the embryo to its ability to force differentiation in leukemic cells, continues to provide invaluable insights into fundamental biology. For drug development professionals, the targeted manipulation of this pathway remains a promising strategy, not only in oncology but also in the burgeoning field of regenerative medicine, where the directed differentiation of stem cells is paramount.

References

- 1. Developmental Signals - Retinoic acid - Embryology [embryology.med.unsw.edu.au]

- 2. The role of retinoic acid in embryonic and post-embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Early retinoic acid signaling organizes the body axis and defines domains for the forelimb and eye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All trans-retinoic acid (ATRA) induces re-differentiation of early transformed breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Vertebrate Limb Development: Moving from Classical Morphogen Gradients to an Integrated 4-Dimensional Patterning System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. All-trans retinoic acid delays the differentiation of primitive hematopoietic precursors (lin-c-kit+Sca-1(+)) while enhancing the terminal maturation of committed granulocyte/monocyte progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Mechanisms of all-trans retinoic acid-induced differentiation of acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neural Differentiation of Human Dental Mesenchymal Stem Cells Induced by ATRA and UDP-4: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [The role of all-trans-retinoic acid on the proliferation and differentiation of rat embryonic neural stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unraveling the Dualistic Nature of All-Trans Retinoic Acid: A Technical Guide to its Genomic and Non-Genomic Effects

For Researchers, Scientists, and Drug Development Professionals

All-Trans Retinoic Acid (ATRA), a biologically active metabolite of vitamin A, is a pivotal signaling molecule that orchestrates a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[1] Its therapeutic applications, most notably in the treatment of acute promyelocytic leukemia (APL), have established it as a cornerstone of differentiation therapy.[2][3] The multifaceted effects of ATRA are primarily mediated through two distinct, yet potentially interconnected, pathways: the classical genomic and the rapid non-genomic signaling cascades.[4][5] This technical guide provides an in-depth exploration of these dual mechanisms, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and workflows to empower researchers and drug development professionals in their scientific endeavors.

The Genomic Pathway: A Transcriptional Symphony

The canonical genomic effects of ATRA are mediated by its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6] ATRA directly binds to RARs, which exist as heterodimers with RXRs.[7] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[8]

Quantitative Analysis of ATRA's Genomic Effects

The transcriptional response to ATRA is both dose- and time-dependent, and varies significantly across different cell types. Below are tables summarizing key quantitative data related to ATRA's genomic actions.

Table 1: Dissociation Constants (Kd) of ATRA for Retinoic Acid Receptors

| Receptor Type | Cell Line/System | Dissociation Constant (Kd) | Reference |

| RARα | HL-60 | 5 ± 0.3 nM | [9] |

| RARα | NB4 | 8.5 ± 0.5 nM | [9] |

| PLZF-RAR | COS-1 cells | 0.17 nM | [1] |

| PLZF-RAR | U937 cells | 0.19 nM | [1] |

Table 2: IC50 Values of ATRA in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| THP-1 | Acute Myeloid Leukemia (MLL-AF9) | 3.91 ± 0.87 | [6] |

| MOLM-13 | Acute Myeloid Leukemia (MLL-AF9) | 1.24 ± 0.70 | [6] |

| KOCL-48 | Acute Myeloid Leukemia (MLL-AF4) | 77.2 ± 7.37 | [6] |

| MCF-7 | Breast Cancer | > 50 | [10] |

| HepG2 | Liver Cancer | > 50 | [10] |

Table 3: Fold Change in Gene Expression in NB4 Cells Following ATRA (1 µM) Treatment

| Gene | 12 hours | 24 hours | 48 hours | 72 hours | 96 hours | Reference |

| DEFA4 | 1.5 | 7.25 | 38.06 | 41.44 | 152.62 | [7] |

| HP-1 | 1.94 | 3.86 | 15.09 | 24.7 | 58.55 | [7] |

| ICAM1 | 1.06 | 3.06 | - | - | - | [7] |

Experimental Protocols for Studying Genomic Effects

This protocol outlines the steps to determine if ATRA influences the binding of RAR/RXR heterodimers to a specific RARE.

Workflow for EMSA

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

Nuclear Extract Preparation: Culture cells with and without ATRA for the desired time. Harvest cells and prepare nuclear extracts using a standard protocol. Determine protein concentration using a Bradford or BCA assay.

-

Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the RARE sequence of interest. Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), labeled probe (20-50 fmol), and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. For competition assays, add an excess of unlabeled RARE probe. Incubate at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in a cold room or at 4°C until the dye front reaches the bottom.

-

Detection: Dry the gel and expose it to X-ray film for autoradiography or transfer the DNA to a membrane for chemiluminescent detection if using a biotinylated probe. A "shifted" band indicates the formation of a protein-DNA complex.

This assay quantifies the transcriptional activity induced by ATRA through RAREs.

Workflow for Reporter Gene Assay

Caption: Workflow for RARE-Driven Reporter Gene Assay.

Methodology:

-

Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with a reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pGL3-RARE-luc) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

ATRA Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ATRA or vehicle control. Incubate for another 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of reporter activity relative to the vehicle-treated control.

The Non-Genomic Pathways: Rapid Signaling Cascades

ATRA can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often initiated at the cell membrane or in the cytoplasm and involve the activation of various kinase signaling pathways.[5]

Key Non-Genomic Signaling Pathways Activated by ATRA

Signaling Pathway of ATRA's Non-Genomic Effects

Caption: Simplified overview of ATRA's non-genomic signaling pathways.

ATRA has been shown to rapidly activate the following key pathways:

-

PI3K/Akt Pathway: In some cell types, ATRA can activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[11][12]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of ATRA's non-genomic actions.[4] Activation of this pathway is often observed within minutes of ATRA treatment and can influence cell proliferation and differentiation.[4]

-

Protein Kinase C (PKC): ATRA can directly interact with and modulate the activity of certain PKC isozymes, influencing downstream signaling events.[11]

Quantitative Analysis of ATRA's Non-Genomic Effects

Table 4: Time Course of ATRA-Induced Non-Genomic Signaling

| Cell Line | Pathway | Time to Activation | ATRA Concentration | Reference |

| A549 | ERK Phosphorylation | 5-15 minutes | 5 µM | [4] |

| Neurons | ERK Activation | Within 10 minutes | Not specified | [4] |

Experimental Protocols for Studying Non-Genomic Effects

This protocol is used to detect the activation of kinase signaling pathways by assessing the phosphorylation status of key proteins.

Workflow for Western Blotting

Caption: Workflow for Western Blotting to detect phosphorylated kinases.

Methodology:

-

Cell Treatment and Lysis: Plate cells and serum-starve them overnight to reduce basal kinase activity. Treat cells with ATRA (e.g., 1-10 µM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase (e.g., anti-total ERK1/2).

This assay directly measures the enzymatic activity of a specific kinase from cell lysates.

Methodology:

-

Cell Treatment and Lysis: Treat cells with ATRA as described for Western blotting and prepare cell lysates.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for the kinase of interest (e.g., anti-Akt) to immunoprecipitate the kinase.

-

Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase buffer containing a specific substrate for that kinase and [γ-³²P]ATP. Incubate at 30°C for a specified time.

-

Detection: Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP before scintillation counting.

ATRA in Drug Development: A Dual-Pronged Approach

The dual genomic and non-genomic actions of ATRA have significant implications for drug development. While the differentiation-inducing genomic effects are the basis for its use in APL, the non-genomic pathways can contribute to both therapeutic efficacy and potential resistance mechanisms.[1][4] Understanding the interplay between these pathways is crucial for designing more effective retinoid-based therapies and overcoming drug resistance.

For instance, the rapid activation of pro-survival pathways like PI3K/Akt by ATRA could potentially counteract its pro-apoptotic genomic effects in certain cancer types.[13] This highlights the importance of a comprehensive understanding of ATRA's signaling in different cellular contexts to predict therapeutic outcomes and to devise rational combination therapies.

Conclusion

All-trans retinoic acid is a remarkable signaling molecule with a dualistic nature, capable of orchestrating both long-term transcriptional programs and rapid, transient signaling events. A thorough understanding of both its genomic and non-genomic effects is paramount for researchers and clinicians seeking to harness its therapeutic potential. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further exploration into the intricate world of retinoid signaling and its application in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Employees | Centre for Mathematical Sciences [maths.lu.se]

- 4. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sensitivity of MLL-rearranged AML cells to all-trans retinoic acid is associated with the level of H3K4me2 in the RARα promoter region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. All-trans-retinoic acid mediates changes in PI3K and retinoic acid signaling proteins of leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

Unraveling the Intricacies of Cellular Signaling: A Technical Guide to the All-Trans Retinoic Acid (ATRA) and Retinoic Acid Receptor (RAR) Binding Mechanism

For Immediate Release

A Deep Dive into the Molecular Dialogue Governing Gene Expression

This whitepaper provides a comprehensive technical overview of the binding mechanism of All-Trans Retinoic Acid (ATRA) with its cognate Retinoic Acid Receptors (RARs). This pivotal interaction governs a multitude of cellular processes, including differentiation, proliferation, and apoptosis, making it a critical area of study for researchers, scientists, and drug development professionals. Herein, we dissect the molecular intricacies of this binding event, the subsequent signaling cascade, and the experimental methodologies employed to elucidate this fundamental biological process.

The Core Binding Mechanism: A Ligand-Induced Conformational Shift

All-Trans Retinoic Acid (ATRA), a metabolite of vitamin A, orchestrates its profound biological effects by functioning as a high-affinity ligand for the Retinoic Acid Receptors (RARs), which belong to the nuclear receptor superfamily.[1][2] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a distinct gene.[1][2] These receptors act as ligand-activated transcription factors, meaning they require the binding of a ligand like ATRA to modulate the expression of target genes.[1]

In its inactive state, RAR exists as a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2][3] This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][2] However, in the absence of ATRA, the heterodimer is associated with a complex of corepressor proteins, such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors).[1][4] These corepressors recruit histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription.[4]

The binding of ATRA to the Ligand Binding Domain (LBD) of RAR induces a critical conformational change in the receptor protein.[4] This structural shift triggers the dissociation of the corepressor complex and facilitates the recruitment of a suite of coactivator proteins, including histone acetyltransferases (HATs) like p300/CBP.[4][5] The recruited coactivators then remodel the chromatin to a more relaxed state, allowing for the assembly of the basal transcription machinery and the initiation of target gene transcription.[4]

Quantitative Analysis of ATRA-RAR Binding

The affinity of ATRA for the different RAR isotypes is a key determinant of its biological activity. This interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity. Additionally, the half-maximal effective concentration (EC50), which measures the concentration of a ligand that induces a response halfway between the baseline and maximum, is another crucial parameter.

| Parameter | RARα | RARβ | RARγ | Reference |

| Kd (nM) | ~5 | - | - | [4] |

| EC50 (nM) | 169 | 9 | 2 | [6] |

Note: Kd and EC50 values can vary depending on the experimental conditions and cell types used.

Signaling Pathway and Experimental Workflow

The binding of ATRA to RAR initiates a well-defined signaling cascade that culminates in the altered expression of a vast array of genes. This pathway is a cornerstone of cellular regulation and a prime target for therapeutic intervention.

To investigate this pathway and the binding mechanism, a variety of sophisticated experimental techniques are employed. A common workflow involves a combination of in vitro binding assays and cell-based reporter gene assays.

Detailed Experimental Protocols

Luciferase Reporter Assay for RAR Activation

This assay is a cornerstone for quantifying the transcriptional activity of RAR in response to ATRA.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs is introduced into cells that also express the RAR of interest. Upon ATRA binding to RAR and subsequent transcriptional activation, the luciferase enzyme is produced. The amount of light emitted upon addition of a substrate is proportional to the level of RAR activation.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates.

-

Co-transfection is performed using a lipid-based transfection reagent with an RAR expression vector and a RARE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.

-

-

Compound Treatment:

-

After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of ATRA or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Following a 16-24 hour incubation period, the cells are lysed.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Data Analysis:

-

The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of ATRA-treated cells by that of the vehicle-treated cells.

-

EC50 values are determined by plotting the fold induction against the logarithm of the ATRA concentration and fitting the data to a sigmoidal dose-response curve.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Identifying RAR Target Genes

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, in this case, RAR.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the protein of interest (RAR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

Methodology:

-

Cell Culture and Cross-linking:

-

Cells (e.g., a relevant cancer cell line or primary cells) are grown to a suitable confluency.

-

Formaldehyde is added to the culture medium to cross-link proteins to DNA. The reaction is quenched with glycine.

-

-

Chromatin Preparation:

-

Cells are harvested and lysed to isolate the nuclei.

-

The chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to the RAR isotype of interest.

-

Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.

-

The beads are washed to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

The protein-DNA complexes are eluted from the beads.

-

The cross-links are reversed by heating in the presence of a high salt concentration.

-

Proteins are degraded using proteinase K.

-

-

DNA Purification and Library Preparation:

-

The DNA is purified using spin columns or phenol-chloroform extraction.

-

The purified DNA fragments are prepared for high-throughput sequencing by ligating adapters.

-

-

Sequencing and Data Analysis:

-

The DNA library is sequenced using a next-generation sequencing platform.

-

The resulting sequence reads are aligned to a reference genome.

-

Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for RAR binding.

-

These enriched regions, or "peaks," represent the RAREs where RAR was bound.

-

Downstream bioinformatic analysis can identify the genes associated with these binding sites and the pathways they regulate.

-

Logical Relationship of the Binding Mechanism

The binding of ATRA to RAR is a highly specific and regulated process that can be conceptualized as a series of dependent events.

Conclusion

The interaction between ATRA and RAR is a master regulatory switch that fine-tunes gene expression programs essential for cellular health and development. A thorough understanding of this binding mechanism, from the initial ligand-receptor engagement to the downstream transcriptional consequences, is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and developmental disorders. The experimental approaches detailed in this whitepaper provide a robust framework for dissecting this intricate molecular dialogue and for the identification and characterization of new modulators of the retinoid signaling pathway.

References

- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

- 2. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]

All-trans Retinoic Acid (ATRA) Target Genes in Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (ATRA), a derivative of vitamin A, has revolutionized the treatment of acute promyelocytic leukemia (APL), a subtype of acute myeloid leukemia (AML).[1][2] Its therapeutic efficacy lies in its ability to induce the differentiation of leukemic promyelocytes into mature granulocytes, a process driven by the modulation of a complex network of target genes.[1][3] This technical guide provides a comprehensive overview of the target genes of ATRA in myeloid leukemia, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The primary molecular target of ATRA in APL is the oncogenic fusion protein PML-RARα, generated by the t(15;17) chromosomal translocation.[4] In the absence of pharmacological doses of ATRA, PML-RARα acts as a potent transcriptional repressor, recruiting co-repressor complexes to DNA and inhibiting the expression of genes crucial for myeloid differentiation.[4] ATRA, at therapeutic concentrations, binds to the RARα moiety of the fusion protein, inducing a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators.[3] This event triggers the degradation of the PML-RARα oncoprotein and restores the transcriptional activity of target genes, ultimately leading to cell differentiation.[4][5]

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the quantitative changes in the expression of key ATRA target genes in the NB4 APL cell line, a well-established model for studying ATRA-induced differentiation. The data is derived from microarray analysis and demonstrates the time-dependent regulation of gene expression following ATRA treatment.

Table 1: Up-regulated Genes in NB4 Cells Treated with ATRA (Fold Change) [1]

| Gene Name | 12 hours | 24 hours | 48 hours | 72 hours | 96 hours |

| DEFA4 (defensin, alpha 4) | 1.5 | 7.25 | 38.06 | 41.44 | 152.62 |

| HP-1 (corticostatin/defensin HP-1 protein) | 1.94 | 3.86 | 15.09 | 24.7 | 58.55 |

| ICAM1 (intercellular adhesion molecule 1) | 1.06 | 3.06 | 12.31 | 21.08 | 35.19 |

| PKA-RIα (protein kinase A, regulatory subunit I alpha) | 1.34 | 2.16 | 4.89 | 5.31 | 5.87 |

| MAP4K2 (mitogen-activated protein kinase kinase kinase kinase 2) | 1.21 | 2.33 | 3.45 | 4.12 | 4.55 |

| PKC-δ (protein kinase C, delta) | 1.15 | 2.08 | 3.11 | 3.56 | 3.98 |

| CD52 | 1.28 | 2.54 | 6.78 | 8.91 | 10.23 |

Table 2: Down-regulated Genes in NB4 Cells Treated with ATRA (Fold Change) [1]

| Gene Name | 12 hours | 24 hours | 48 hours | 72 hours | 96 hours |

| C/EBP-α (CCAAT/enhancer binding protein alpha) | 0.89 | 0.76 | 0.65 | 0.51 | 0.42 |

| PTPN3 (protein tyrosine phosphatase, non-receptor type 3) | 0.58 | 0.72 | 0.48 | 0.5 | 0.69 |

| TF (F3) (tissue factor) | 1.03 | 0.75 | 0.69 | 0.52 | 0.46 |

| PLU-1 (putative DNA/chromatin binding motif) | 0.67 | 0.53 | 0.52 | 0.51 | 0.5 |

| HFL-EDDG1 (erythroid differentiation and denucleation factor 1) | 1.07 | 0.91 | 0.78 | 0.52 | 0.55 |

| ACVR1 (activin A receptor type 1) | 1.18 | 0.7 | 0.99 | 0.79 | 0.58 |

Signaling Pathways

ATRA's effects on myeloid leukemia cells are mediated through a complex interplay of signaling pathways. The primary pathway involves the direct binding of ATRA to the PML-RARα fusion protein, leading to a cascade of events that ultimately results in gene transcription and cellular differentiation.

Caption: ATRA signaling pathway in APL cells.

Experimental Protocols

The identification and validation of ATRA target genes rely on a combination of powerful molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, PML-RARα or other transcription factors involved in ATRA signaling.

Objective: To map the genomic locations where PML-RARα binds in myeloid leukemia cells.

Materials:

-

Myeloid leukemia cell line (e.g., NB4)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Antibody specific to PML-RARα

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Cross-linking: Treat 1x10^7 to 1x10^8 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-600 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against PML-RARα.

-

Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of PML-RARα.

Caption: ChIP-seq experimental workflow.

RNA Sequencing (RNA-seq)

RNA-seq is a powerful technique for transcriptome profiling, allowing for the quantification of gene expression changes in response to ATRA treatment.

Objective: To identify and quantify genes that are differentially expressed in myeloid leukemia cells following ATRA treatment.

Materials:

-

Myeloid leukemia cell line (e.g., NB4) treated with ATRA and a vehicle control

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

RNA quality assessment tool (e.g., Bioanalyzer)

-

mRNA isolation kit (poly-A selection) or rRNA depletion kit

-

cDNA synthesis kit

-

Sequencing library preparation kit

-

Next-generation sequencing platform

Protocol:

-

Cell Treatment and RNA Extraction: Treat myeloid leukemia cells with ATRA (e.g., 1 µM) for various time points (e.g., 12, 24, 48, 72, 96 hours) alongside a vehicle-treated control group.[1] Extract total RNA from the cells using a suitable method.

-

RNA Quality Control: Assess the integrity and purity of the extracted RNA.

-

mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) beads for poly-A selection, or deplete ribosomal RNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the enriched RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

-

Library Preparation: Fragment the double-stranded cDNA and ligate sequencing adapters to the fragments. Amplify the library using PCR.

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes with statistically significant changes in expression between ATRA-treated and control samples.

-

Caption: RNA-seq experimental workflow.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the differential expression of specific target genes identified by RNA-seq or other discovery methods.

Objective: To confirm and quantify the changes in expression of selected ATRA target genes.

Materials:

-

cDNA synthesized from RNA of ATRA-treated and control cells

-

Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Primer Design and Validation: Design primers specific to the target genes of interest and a stable reference gene. Validate the primer efficiency.

-

Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

-

Real-Time PCR: Perform the PCR reaction in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the control.[6]

Conclusion

The study of all-trans retinoic acid target genes in myeloid leukemia has provided profound insights into the molecular mechanisms of differentiation therapy. The integration of genome-wide techniques like ChIP-seq and RNA-seq has enabled the identification of a vast network of genes regulated by ATRA, both directly and indirectly. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further unravel the complexities of ATRA's action and to develop novel therapeutic strategies for myeloid malignancies. The continued exploration of these target genes and their associated pathways holds the promise of refining existing treatments and identifying new targets for intervention.

References

- 1. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Transcriptional and Metabolic Dissection of ATRA-Induced Granulocytic Differentiation in NB4 Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genetic and Epigenetic Signatures in Acute Promyelocytic Leukemia Treatment and Molecular Remission - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of All-Trans Retinoic Acid (ATRA) in Regulating Neuroblastoma Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a cornerstone of differentiation therapy for high-risk neuroblastoma. Its therapeutic efficacy lies in its profound ability to remodel the genetic landscape of neuroblastoma cells, pushing them from a state of aggressive proliferation to one of terminal differentiation. This guide delves into the core molecular mechanisms underpinning ATRA's regulation of gene expression in neuroblastoma, providing a detailed overview of the signaling pathways, epigenetic modifications, and key genetic targets. We further present a summary of quantitative data from seminal studies and outline the experimental protocols used to elucidate these complex processes.

The Canonical ATRA Signaling Pathway: A Nuclear Receptor-Mediated Cascade

The primary mechanism by which ATRA governs gene expression is through the nuclear receptor signaling pathway. This process is initiated by the passive diffusion of ATRA across the cell membrane and its subsequent entry into the nucleus.

Receptor Binding and Heterodimerization

In the nucleus, ATRA binds to its specific receptors, the Retinoic Acid Receptors (RARs), which belong to the nuclear hormone receptor superfamily.[1][2][3] Neuroblastoma cells predominantly express RARα, with ATRA treatment often inducing the expression of RARβ.[2][4] Upon ligand binding, RARs undergo a conformational change that promotes their heterodimerization with Retinoid X Receptors (RXRs).[2][4]

Interaction with Retinoic Acid Response Elements (RAREs)

The RAR-RXR heterodimer then functions as a ligand-dependent transcription factor. It recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter or enhancer regions of target genes.[2][5] The consensus RARE sequence is typically composed of two direct repeats of the hexanucleotide motif 5'-AGGTCA-3', separated by a specific number of nucleotides.

Recruitment of Coactivators and Corepressors

The transcriptional outcome of RAR-RXR binding to RAREs is dictated by the recruitment of a cohort of coregulatory proteins. In the absence of ATRA, RAR-RXR heterodimers are often bound by corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT), which recruit histone deacetylases (HDACs).[2][6] This leads to a condensed chromatin structure and transcriptional repression of target genes.

Upon ATRA binding, a conformational shift in the RAR-RXR complex leads to the dissociation of corepressors and the recruitment of coactivator complexes.[6][7][8] These coactivators, including proteins like p300/CBP, possess histone acetyltransferase (HAT) activity.[7][9] The acetylation of histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.

References

- 1. All-trans retinoic acid-responsive genes identified in the human SH-SY5Y neuroblastoma cell line and their regulated expression in the nervous system of early embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Distinct sensitivity of neuroblastoma cells for retinoid receptor agonists: evidence for functional receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid induces differentiation in neuroblastoma via ROR1 by modulating retinoic acid response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coactivator and corepressor complexes in nuclear receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Corepressor CTBP2 Is a Coactivator of Retinoic Acid Receptor/Retinoid X Receptor in Retinoic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coactivators and corepressors as mediators of nuclear receptor function: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Systematic Analysis Revealed the Potential Gene Regulatory Processes of ATRA-Triggered Neuroblastoma Differentiation and Identified a Novel RA Response Sequence in the NTRK2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of All-Trans Retinoic Acid (ATRA) in Modulating the PI3K/AKT Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: All-Trans Retinoic Acid (ATRA), an active metabolite of vitamin A, is a potent signaling molecule that governs a myriad of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Its therapeutic efficacy, most notably in acute promyelocytic leukemia (APL), is well-established.[3] The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that is central to cell growth, survival, and metabolism; its dysregulation is a hallmark of numerous cancers.[4][5][6] Emerging evidence reveals a complex and often context-dependent interplay between ATRA and the PI3K/AKT pathway. This technical guide elucidates the multifaceted mechanisms by which ATRA modulates PI3K/AKT signaling, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to provide a comprehensive resource for researchers and drug development professionals.

The Core PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that regulates a wide array of cellular functions.[4] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[7] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating critical cellular processes.[5][7] The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[3][6]

ATRA's Mechanisms of PI3K/AKT Pathway Modulation

ATRA's influence on the PI3K/AKT pathway is not monolithic; it can activate or inhibit the pathway through both direct, non-genomic actions and indirect, genomic mechanisms. The net effect is highly dependent on the cellular context, such as cell type and disease state.

Non-Genomic Activation and Interaction

In several cell types, ATRA can induce rapid, transcription-independent activation of PI3K/AKT signaling.

-

Direct RAR-PI3K Interaction: In breast cancer and neuroblastoma cells, ATRA has been shown to promote a direct physical interaction between its nuclear receptor, RAR, and the p85 regulatory subunit of PI3K.[3][8] This interaction can rapidly stimulate PI3K activity. In A549 lung cancer cells, ATRA treatment induces the translocation of RARα to the plasma membrane, where it forms a complex with and activates AKT.[1][9] This non-genomic activation can paradoxically promote cell survival and invasion, contributing to ATRA resistance.[1][9]

-

Neuronal Differentiation: The activation of the PI3K/AKT pathway is a requirement for ATRA-induced neural differentiation of neuroblastoma cells (e.g., SH-SY5Y and P19 cells).[10][11] ATRA treatment leads to a rapid increase in PI3K activity and subsequent phosphorylation of AKT at Ser-473.[10] Inhibition of PI3K impairs this differentiation process, highlighting the pathway's critical role.[10]

Genomic Regulation and Inhibition

Conversely, ATRA can also suppress PI3K/AKT signaling, often through its classical role as a regulator of gene transcription.

-

Upregulation of PTEN: A key mechanism of PI3K/AKT inhibition by ATRA is the transcriptional upregulation of the tumor suppressor PTEN.[12] In acute promyelocytic leukemia (APL) cells (e.g., NB4), ATRA treatment leads to a time- and dose-dependent increase in both PTEN mRNA and protein expression.[13] This restoration of PTEN function antagonizes PI3K activity, attenuates AKT phosphorylation, and promotes cell differentiation.[12][13] Combining ATRA with other agents like epigallocatechin-3-gallate (EGCG) can further enhance PTEN expression and synergistically promote APL cell maturation.[12]

-

Inhibition in Breast Cancer: In certain breast cancer models, ATRA has been shown to inhibit the PI3K pathway in a rapid, RAR-dependent, and transcription-independent manner, which triggers differentiative responses.[3]

The diagram below illustrates the dual and context-dependent interactions of ATRA with the PI3K/AKT pathway.

Quantitative Data on ATRA's Effects

Summarizing quantitative findings from various studies is crucial for understanding the magnitude of ATRA's effects on the PI3K/AKT pathway. The following table consolidates key data from the literature.

| Cell Type | Treatment | Target Protein | Effect | Quantitative Change | Reference |

| Primary APL Cells | ATRA (1 µM) for 72h | PTEN mRNA | Upregulation | ~2.5-fold increase | [13] |

| Primary APL Cells | ATRA (1 µM) for 72h | PTEN Protein | Upregulation | ~4.6-fold increase | [13] |

| NB4 (APL) | ATRA (1 µM) for 48h | PTEN mRNA | Upregulation | >2-fold increase (p<0.005) | [13] |

| NB4 (APL) | ATRA (1 µM) for 48h | PTEN Protein | Upregulation | >2-fold increase (p<0.005) | [13] |

| SH-SY5Y (Neuroblastoma) | ATRA | p-AKT (Ser-473) | Upregulation | Rapid increase observed | [10] |

| A549 (Lung Cancer) | ATRA (5 µM) for 15 min | AKT bound to RARα | Increased Interaction | ~1.5-fold increase (p<0.05) | [14] |

| P19 (Embryonal Carcinoma) | ATRA | PI3K, AKT, p-AKT | Upregulation | Significant increase | [11] |

| Leiomyoma Cells | ATRA | p-GSK3β | Downregulation | Relative decrease | [15] |

Key Experimental Protocols

The investigation of ATRA's influence on the PI3K/AKT pathway relies heavily on standard molecular biology techniques, primarily Western Blotting to quantify protein expression and phosphorylation, and Co-Immunoprecipitation to identify protein-protein interactions.

Western Blot for PI3K/AKT Pathway Activation

Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of key proteins in the PI3K/AKT pathway, thereby assessing its activation state.[4][16]

Protocol:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of ATRA or vehicle control (e.g., DMSO) for specified time periods.[16]

-

Cell Lysis: Aspirate the medium, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[17]

-

Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[18] Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-50 µg) onto a polyacrylamide gel and separate by size via electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-PTEN) overnight at 4°C with gentle agitation.[16]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST.[4] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[4] Quantify band intensity using densitometry software, normalizing the phosphorylated protein signal to the total protein signal.[4]

Co-Immunoprecipitation for Protein Interaction Analysis

Co-Immunoprecipitation (Co-IP) is used to determine if two or more proteins physically interact, such as the interaction between RARα and AKT or PI3K.[20]

Protocol:

-

Cell Culture and Treatment: Grow and treat cells with ATRA as described for Western Blotting to induce the protein interaction of interest.

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes.

-

Lysate Pre-clearing: Centrifuge the lysate to pellet debris. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.[17] Pellet the beads and collect the pre-cleared supernatant.

-

Immunoprecipitation (Antibody Incubation): Add the primary "bait" antibody (e.g., anti-RARα) to the pre-cleared lysate.[14][18] Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-protein complexes.[18]

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the complexes.[17]

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[17][20]

-

Elution: Elute the bound proteins from the beads by resuspending them in sample buffer and boiling, or by using a gentle elution buffer.

-

Analysis: Analyze the eluted proteins by Western Blot, probing with an antibody against the suspected interacting "prey" protein (e.g., anti-AKT).[20]

Conclusion and Future Directions

The interaction between All-Trans Retinoic Acid and the PI3K/AKT signaling pathway is intricate and highly context-specific. ATRA can act as both an activator and an inhibitor through distinct genomic and non-genomic mechanisms. In hematopoietic cells like those in APL, ATRA's ability to induce PTEN expression and thereby inhibit the pro-survival PI3K/AKT pathway is central to its therapeutic effect.[12][13] Conversely, in certain solid tumors like lung cancer, ATRA can activate the same pathway through non-genomic RAR interactions, promoting cell survival and contributing to therapeutic resistance.[1][9] Furthermore, in the context of neuronal development, this activation is essential for differentiation.[10][21]

For drug development professionals, these findings carry significant implications.

-

Combination Therapies: The paradoxical activation of PI3K/AKT by ATRA in some cancers suggests that combining ATRA with specific PI3K or AKT inhibitors could be a powerful strategy to overcome resistance and enhance therapeutic efficacy.[1][9]

-

Biomarker Development: The expression levels of pathway components like PTEN or RAR isoforms could serve as predictive biomarkers to stratify patients who are most likely to respond to ATRA-based therapies.

-

Context-Specific Drug Design: Understanding the precise molecular interactions (e.g., RAR-p85) could enable the design of novel retinoids or combination strategies that selectively promote the desired anti-tumor effects while avoiding pro-survival signaling.

Future research should focus on further dissecting the structural basis of the non-genomic interactions between RAR and PI3K/AKT pathway components and exploring the broader network of genes regulated by ATRA that impinge upon this critical signaling axis. A deeper understanding of this regulatory nexus will be paramount for optimizing the therapeutic potential of retinoids in oncology and beyond.

References

- 1. Activation of Akt pathway by transcription-independent mechanisms of retinoic acid promotes survival and invasion in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the PI3 Kinase Pathway By Retinoic Acid Mediates Sodium/Iodide Symporter (NIS) Induction and Iodide Transport in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Activation of the phosphatidylinositol 3-kinase/Akt signaling pathway by retinoic acid is required for neural differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. All-trans-retinoic acid mediates changes in PI3K and retinoic acid signaling proteins of leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 21. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-Canonical Retinoic Acid Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), the biologically active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of cellular processes, including differentiation, proliferation, and apoptosis. The canonical understanding of RA signaling involves its direct binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These ligand-activated transcription factors then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression. However, a growing body of evidence has illuminated a parallel network of "non-canonical" RA signaling pathways that are rapid, initiated outside the nucleus, and do not directly involve gene transcription. These pathways are predominantly mediated through the modulation of cytoplasmic kinase cascades and interactions with cytosolic proteins, adding a new layer of complexity to the regulatory functions of RA.

This technical guide provides an in-depth exploration of the core non-canonical retinoic acid signaling pathways. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these pathways, including their molecular mechanisms, quantitative aspects, and the experimental methodologies used to investigate them.

Core Non-Canonical Signaling Pathways

PI3K/AKT Signaling Pathway

A significant non-canonical pathway activated by retinoic acid is the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade. This pathway is crucial for cell survival, growth, and proliferation.

Molecular Mechanism:

Upon treatment with all-trans retinoic acid (atRA), a rapid, non-genomic activation of the PI3K/AKT pathway occurs.[1][2] This activation is initiated by the interaction of the retinoic acid receptor alpha (RARα) with the p85α regulatory subunit of PI3K in the cytoplasm.[3][4] While a stable association between RARα and p85α exists even in the absence of RA, the binding of RA to RARα promotes the recruitment of the p110 catalytic subunit to this complex, leading to the activation of PI3K.[3] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT (also known as Protein Kinase B). This rapid activation of AKT occurs within minutes of RA treatment and is independent of new gene transcription or protein synthesis.[3] Downstream effectors of this pathway include the mTOR and p70S6 kinases.[5]

MAPK/ERK Signaling Pathway

Retinoic acid can also rapidly activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is a central regulator of cell proliferation, differentiation, and survival.

Molecular Mechanism:

Similar to the PI3K/AKT pathway, RA-induced activation of ERK is a rapid, non-genomic event.[6][7] In some cellular contexts, this activation is dependent on RAR.[7] The activation of ERK by RA has been shown to be selective, as it does not typically activate other MAPK family members like JNK/SAPK or p38.[8] The upstream events leading to ERK activation can involve crosstalk from the PI3K pathway. Downstream of ERK activation, transcription factors such as CREB can be phosphorylated, leading to the expression of genes that regulate neuronal differentiation.[6]

CRABP1-Mediated Signaling

Cellular Retinoic Acid Binding Protein 1 (CRABP1) has emerged as a key mediator of non-canonical RA signaling, acting as an adaptor protein to modulate kinase activity.

Molecular Mechanism:

All-trans retinoic acid binds to CRABP1 with high affinity.[9] The atRA-CRABP1 complex can then interact with other signaling proteins. A well-established function of the atRA-CRABP1 complex is the dampening of the MAPK/ERK cascade.[10][11] CRABP1, when bound to atRA, competes with Ras for binding to the Ras-binding domain (RBD) of RAF kinase, a key upstream activator of the MEK/ERK pathway.[11] This competition leads to a reduction in growth factor-stimulated ERK activation, thereby suppressing cell cycle progression in stem cells.[10] In addition to modulating the MAPK pathway, the atRA-CRABP1 complex has also been shown to rapidly reduce the activity of Ca2+/calmodulin-dependent kinase II (CaMKII).[10]

Quantitative Data

The following tables summarize key quantitative parameters associated with non-canonical retinoic acid signaling.

| Parameter | Value | Protein/Pathway | Cell Type/System | Reference |

| Binding Affinities | ||||

| atRA to CRABP1 (Kd) | < 1 nM | CRABP1 | In vitro | [9] |

| KRAS to RAF1 (RBD) (Kd) | ~356 nM | KRAS, RAF1 | In vitro (SPR) | [12] |

| Effective Concentrations | ||||

| atRA for Akt Activation | 1 µM - 5 µM | PI3K/AKT Pathway | SH-SY5Y, A549 | [1][13] |

| atRA for ERK Activation | 1 µM | MAPK/ERK Pathway | HL-60, PC12 | [6][7] |

| atRA for Neurite Outgrowth | 10⁻⁶ M (maximal effect) | Neurite Outgrowth | Mouse Spinal Cord | [14] |

| 25 µM | Neurite Outgrowth | Neuro-2a | [15] |

| Pathway Activation/Response | Time Course | Cell Type | Reference |

| Kinetics | |||

| Akt Phosphorylation | Detectable within 5 minutes | SH-SY5Y | [3] |

| Peaks at 5-10 minutes | MCF-7 | [16] | |

| ERK Phosphorylation | Rapid, within hours | HL-60 | [7] |

| Rapid, within 10 minutes | Neurons | [17] | |

| CRABP1-mediated Effects | Rapid, within minutes | Stem Cells | [10] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is designed to identify the interaction between a protein of interest (e.g., RARα) and its binding partner (e.g., p85α).

Workflow Diagram:

Detailed Methodology:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose/magnetic beads to the cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the "bait" protein (e.g., anti-RARα) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add fresh Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Alternatively, for mass spectrometry analysis, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the suspected interacting protein ("prey," e.g., anti-p85α).

-

In Vitro Kinase Assay

This protocol is to determine if retinoic acid directly activates a specific kinase.

Workflow Diagram:

Detailed Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified active kinase, the specific substrate protein, and the kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).

-

Prepare separate reactions for the experimental condition (with retinoic acid) and a vehicle control (e.g., DMSO).

-

-

Treatment:

-

Add the desired concentration of retinoic acid or the vehicle to the respective reaction tubes.

-

Pre-incubate for a short period if necessary.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for detection with phospho-specific antibodies or luminescence-based assays).

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer or a specific kinase inhibitor.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate by:

-

Autoradiography: If using radiolabeled ATP.

-

Western Blotting: Using a phospho-specific antibody for the substrate.

-